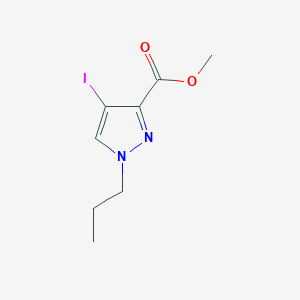
methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C8H11IN2O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an iodine atom at the 4th position, a propyl group at the 1st position, and a carboxylate ester group at the 3rd position of the pyrazole ring.
Wirkmechanismus
Target of Action
The primary targets of “methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate” are currently unknown. This compound belongs to the pyrazole family , which is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The iodine atom in the compound could potentially enhance its reactivity, allowing it to form strong bonds with its targets.
Biochemical Pathways
Pyrazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . These could include signal transduction pathways, metabolic pathways, or cell cycle regulation pathways.
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed, and at a temperature between 2-8°c . This suggests that the compound may be sensitive to light, air, and temperature, which could affect its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, the compound’s storage instructions suggest that it may be sensitive to light, air, and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-iodo-1-propyl-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The presence of the iodine atom makes it suitable for palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while a Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyrazole .
Wissenschaftliche Forschungsanwendungen
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to bioactive molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-iodo-1H-pyrazole-3-carboxylate: Similar structure but lacks the propyl group.
Methyl 4-bromo-1-propyl-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Methyl 4-iodo-1-propyl-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with other molecules, making it a valuable intermediate in various chemical reactions .
Eigenschaften
IUPAC Name |
methyl 4-iodo-1-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFGJHGXOQQACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
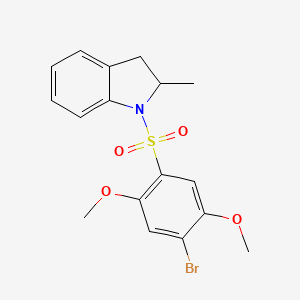
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2866016.png)
![2-{1-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2866017.png)
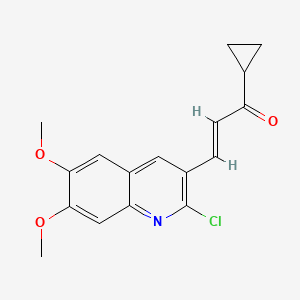
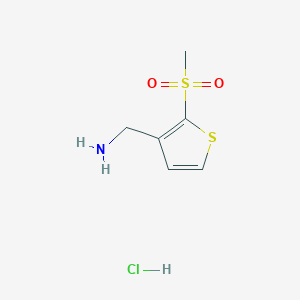

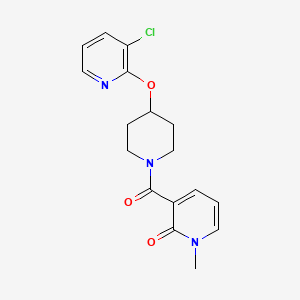

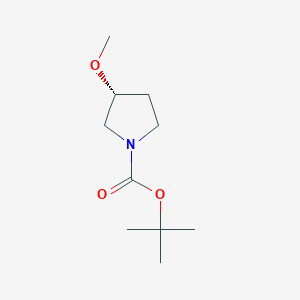
![2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2866028.png)
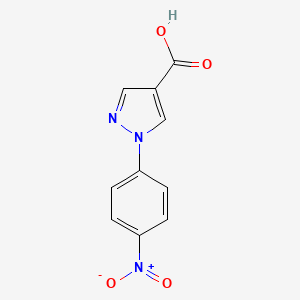

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2866034.png)
![2-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2866037.png)
